Julolidine hydrobromide
Overview
Description
Julolidine hydrobromide is a compound with the empirical formula C12H15N · HBr . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .
Synthesis Analysis
The first synthesis of julolidine was first reported by G. Pinkus in 1892 . Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye .Molecular Structure Analysis
The molecular structure of Julolidine hydrobromide is influenced by its electron-donating strength and electron-withdrawing strength on intramolecular charge-transfer . Density functional theory calculations were carried out to investigate the electron density of the frontier orbitals, energy gap, molecular microscopic dipole moment and hyperpolarizability .Chemical Reactions Analysis
Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye . It does not undergo hazardous polymerization under normal processing .Physical And Chemical Properties Analysis
Julolidine hydrobromide has a molar mass of 254.17 g/mol . It is a powder with a melting point of 239-242 °C . It is stable under normal conditions .Scientific Research Applications
Panchromatic Luminescence
Julolidine derivatives, including julolidine hydrobromide, exhibit panchromatic photoluminescence, covering the entire visible spectrum in both organic solvents and solid state. This characteristic is attributed to the excited state intramolecular proton transfer (ESIPT) in these dyes (Nano et al., 2015).
Enantioselective Synthesis
Julolidine hydrobromide is involved in enantioselective synthesis processes. For example, a study demonstrated a highly enantioselective three-component cascade reaction using chiral phosphoric acid and gold(I) complex, providing a unique method to access diverse julolidine derivatives in high optical purity (Wang et al., 2010).
Sustainable Chemistry
Research on the eco-friendly preparation of functionalized julolidines from tetrahydroquinoline, diols, and aldehydes has been conducted. This process, catalyzed by iridium complexes, highlights sustainable approaches in chemistry (Labed et al., 2015).
Fluorescence Sensing
Julolidine derivatives have been studied for their potential in fluorescence sensing. For instance, julolidine-carbonohydrazone and julolidine-thiocarbonohydrazone can selectively detect Cu(2+) in aqueous media, demonstrating potential for biological applications (Maity et al., 2011).
Nonlinear Optical Properties
Julolidine-based chromophores exhibit significant nonlinear optical properties, making them suitable for electro-optic applications. This is attributed to the electronic structure and stability of julolidine derivatives (Zhang et al., 2016).
Vibrational Modes Analysis
Studies on the vibrational modes of julolidine have provided insights into its molecular behavior in different states, which is crucial for understanding its reactivity and interaction with other molecules (Banerjee et al., 2001).
Antiplasticization in Polymer Films
The fluorescence of julolidine derivatives has been used to study the local motion within Nafion films, providing insights into antiplasticization and water uptake in thin polymer films (Dishari & Hickner, 2012).
Triplet Formation Mechanism
Research on julolidine-anthracene molecules has revealed mechanisms of triplet formation following photoexcitation, important for understanding electron donor-acceptor systems (Dance et al., 2008).
Fluorescence-Based Neural Imaging
Julolidine-based borondipyrromethene (Bodipy) dyads have been used for voltage-sensitive dye imaging of neurons, providing a tool for studying neural activity with less toxicity (Bai et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482656 | |
Record name | Julolidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Julolidine hydrobromide | |
CAS RN |
83646-41-7 | |
Record name | Julolidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Julolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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